molecular formula C7H9BrN2O3 B13880943 Methyl 2-bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate

Methyl 2-bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate

Cat. No.: B13880943
M. Wt: 249.06 g/mol
InChI Key: RADMNZMYENAIAQ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate is an organic compound featuring a bromine atom, a methyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate typically involves the reaction of 3-methyl-1,2,4-oxadiazole with a brominated propanoate derivative. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including bromination and esterification reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The conditions can range from mild to harsh, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound .

Scientific Research Applications

Methyl 2-bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate involves its interaction with specific molecular targets. The bromine atom and oxadiazole ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate is unique due to the presence of both the bromine atom and the oxadiazole ring, which confer distinct chemical and biological properties .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H9BrN2O3

Molecular Weight

249.06 g/mol

IUPAC Name

methyl 2-bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate

InChI

InChI=1S/C7H9BrN2O3/c1-4-9-5(13-10-4)7(2,8)6(11)12-3/h1-3H3

InChI Key

RADMNZMYENAIAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C(C)(C(=O)OC)Br

Origin of Product

United States

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